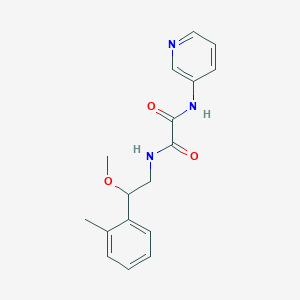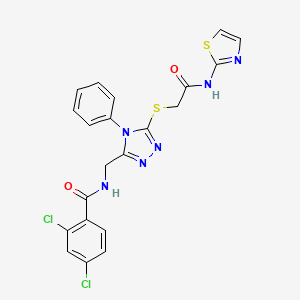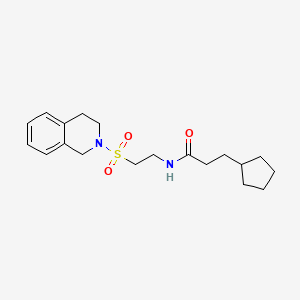
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains functional groups such as an oxalamide group (a type of amide), a pyridine ring (a type of aromatic heterocycle), and a methoxy group (an ether). These functional groups could potentially give this compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring and the oxalamide group could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the oxalamide group could potentially undergo hydrolysis, breaking down into smaller molecules in the presence of water .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique
Inhibitors of Glycolic Acid Oxidase
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, including compounds with structural features akin to oxalamides, highlights their potential as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, have shown competitive inhibition of porcine liver GAO in vitro. Methylation impacting the potency of these inhibitors underscores the importance of specific functional groups for their biological activity. This research could provide a foundational understanding for the development of inhibitors involving N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide and related structures (Rooney et al., 1983).
Ethylene Oligomerization Catalysis
Studies on nickel(II) complexes chelated by (amino)pyridine ligands, which share structural similarities with N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide, have elucidated their roles in catalyzing ethylene oligomerization. These research findings contribute to the understanding of how such compounds can influence polymer production processes, offering insights into potential applications of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide in catalysis and material science (Nyamato et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-6-3-4-8-14(12)15(23-2)11-19-16(21)17(22)20-13-7-5-9-18-10-13/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOBOWMXOHKHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2993311.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2993312.png)

![(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2993315.png)
![4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2993319.png)
![2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2993321.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993322.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2993323.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)
![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)


